Mtpia-oxytocin belongs to the class of peptide hormones, specifically categorized under neuropeptides due to its role in neurotransmission and modulation of various brain functions. It interacts with oxytocin receptors distributed throughout the central nervous system and peripheral tissues, mediating its physiological effects .
The synthesis of Mtpia-oxytocin involves several steps that mirror the natural biosynthesis of oxytocin but may include modifications to enhance its stability or efficacy. The natural synthesis of oxytocin begins with the transcription of the OXT gene, producing an inactive precursor protein that includes neurophysin I. This precursor undergoes enzymatic cleavage to yield the active oxytocin peptide through a series of hydrolytic reactions facilitated by peptidylglycine alpha-amidating monooxygenase (PAM), which requires vitamin C as a cofactor .
For synthetic analogs like Mtpia-oxytocin, methods such as solid-phase peptide synthesis (SPPS) are commonly employed. This technique allows for precise control over the sequence and modifications of amino acids, resulting in peptides with desired properties. Key parameters in SPPS include:
These methods enable the production of Mtpia-oxytocin with potential enhancements in receptor affinity or resistance to enzymatic degradation compared to natural oxytocin.
Mtpia-oxytocin shares a similar molecular structure with natural oxytocin, consisting of nine amino acids (a nonapeptide). The general structure can be represented as:
The presence of disulfide bonds between cysteine residues is crucial for maintaining its three-dimensional conformation, which is essential for receptor binding and biological activity. The molecular weight of natural oxytocin is approximately 1007 Da, and modifications in synthetic analogs can alter this value depending on additional functional groups or structural changes introduced during synthesis.
Mtpia-oxytocin undergoes various chemical reactions typical for peptide hormones. These include:
These reactions are critical for determining the pharmacokinetics and pharmacodynamics of Mtpia-oxytocin.
The mechanism of action for Mtpia-oxytocin involves binding to specific receptors located in various tissues including the uterus, mammary glands, and brain regions associated with social behavior and emotional regulation. Upon binding to the oxytocin receptor:
The precise effects can vary based on the tissue type and receptor distribution.
Mtpia-oxytocin exhibits several notable physical and chemical properties:
Mtpia-oxytocin has several scientific applications across various fields:
The oxytocin (OXT) signaling pathway exhibits a complex evolutionary trajectory, with genomic analyses revealing that 64% of its associated genes are "modern," originating around the emergence of vertebrates (540–530 million years ago, mya). These include core components like OXT (encoding oxytocin), OXTR (oxytocin receptor), and CD38 (regulating oxytocin secretion). Another 18% are "ancient," dating back to cellular organisms and opisthokonta (3,500–1,100 mya), while the remaining 18% are "medium-aged," evolving between these periods [1] [8]. Protein sequence similarity searches and microsynteny analyses across 26 species demonstrate that:
Table 1: Evolutionary Timeline of Key Oxytocin Pathway Genes
Gene Type | Evolutionary Origin | Key Genes | Functional Roles |
---|---|---|---|
Ancient | 3,500–1,100 mya (cellular organisms/opisthokonta) | EEF2, PPP3CC | Basic cellular processes |
Medium-aged | 1,100–550 mya (holozoa to olfactores) | CAMK2A, ITPR1, RYR2 | Calcium signaling, contractile functions |
Modern | 540–530 mya (vertebrate/jawed vertebrate origins) | OXT, OXTR, CD38 | Social bonding, parturition, metabolism |
The OXT and vasopressin (VP) systems arose from a common ancestral gene via tandem duplication in the gnathostome (jawed vertebrate) ancestor. This divergence facilitated specialized functions:
Table 2: Receptor Subtypes from Oxytocin/Vasopressin Gene Duplications
Receptor Subtype | Chromosomal Region (Human) | Primary Functions | Lineage-Specific Losses |
---|---|---|---|
VTR1A (AVPR1A) | Chr 12q14.2 | Vasoconstriction, social behavior | None |
VTR1B (AVPR1B) | Chr 1q32 | ACTH release, stress response | Lost in teleosts |
OTR (OXTR) | Chr 3p25.3 | Parturition, lactation, bonding | None |
VTR2A (AVPR2) | Chr Xq28 | Renal water reabsorption | None |
VTR2B | Chr 1q32 | (Ancestral function) | Lost in mammals |
VTR2C | Chr 1q32 | (Ancestral function) | Lost in teleosts & mammals |
The OXT/VP peptide superfamily shares a conserved structural motif: a 9-amino-acid sequence with a disulfide bridge between cysteine residues at positions 1 and 6 (Cys¹–Cys⁶). This scaffold enables functional diversification via residue substitutions:
Table 3: Conserved Structural Motifs and Functional Shifts in VP/OT Peptides
Peptide Group | Conserved Motif | Key Variable Residues | Biological Functions |
---|---|---|---|
Mammalian OXT | C-Y-I-Q-N-C-P-L-G | Ile³, Gln⁴, Leu⁸ | Uterine contraction, bonding |
Mammalian VP | C-Y-F-Q-N-C-P-R-G | Phe³, Arg⁸ | Vasoconstriction, water balance |
Teleost VT | C-Y-I-Q-N-C-P-R-G | Arg⁸ | Osmoregulation, spawning |
Insect OVP-like | C-L-I-T-N-C-P-R-G | Leu², Thr⁵ | Feeding, desiccation resistance |
Nematode OVP-like | C-F-L-N-S-C-P-Y-R | Asn⁵, Tyr⁸ | Reproductive timing |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4